![molecular formula C19H13Cl2F3N2O3S B2758389 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 2059511-73-6](/img/structure/B2758389.png)
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has R configuration . It is a proherbicide (by hydrolysis of the methyl ester) for the herbicide haloxyfop-P, the most active enantiomer of the racemic herbicide haloxyfop .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom. It also contains a benzene ring with a sulfonyl chloride group . The presence of these groups can bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including structures similar to 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, have been extensively studied. For example, the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide demonstrated the influence of base, solvent, temperature, and reaction time on yield, providing insights into optimizing conditions for related compounds (Zhang Peng-yun, 2013).
Molecular Structure Analysis
Research on the molecular structure, including X-ray structural characterization and theoretical analysis, such as Density Functional Theory (DFT) studies, have been applied to sulfonamide compounds. These studies offer deep insights into the molecular geometry, vibrational frequencies, and electronic properties. For instance, the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided detailed insights into the molecular stability, electronic effects, and potential reactivity paths through NBO and HOMO-LUMO analysis (K. Sarojini et al., 2012).
Reaction Mechanisms and Synthesis Pathways
Understanding the reaction mechanisms and synthesis pathways of sulfonamide derivatives enables the development of novel compounds with specific properties. Studies have explored various synthesis routes, such as the 1,3-dipolar cycloaddition reactions, to produce 4-(trifluoromethyl)pyrrolidines containing different functional groups, offering insights into versatile chemical synthesis methods for sulfonamide-based compounds (Yuriy N. Markitanov et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitacetyl-CoA carboxylase (EC 6.4.1.2) , an enzyme that plays a crucial role in fatty acid metabolism
Biochemical Pathways
The compound likely affects the fatty acid metabolism pathway due to the potential inhibition of acetyl-CoA carboxylase . This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. Inhibition of this enzyme could therefore lead to reduced fatty acid synthesis.
Pharmacokinetics
Similar compounds are known to undergo hydrolysis of the methyl ester to become pharmacologically active
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3S/c20-14-3-1-12(2-4-14)10-26-30(27,28)16-7-5-15(6-8-16)29-18-17(21)9-13(11-25-18)19(22,23)24/h1-9,11,26H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDVBISCRHOMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

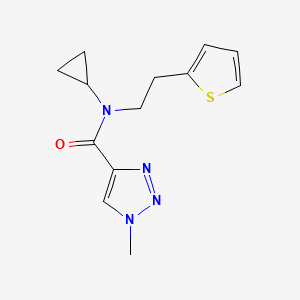

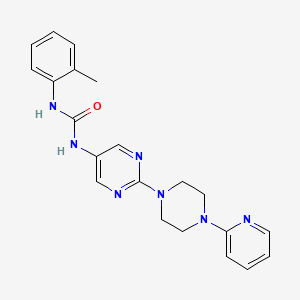
![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2758309.png)
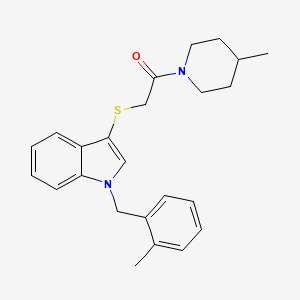
![7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2758311.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758315.png)
![2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-cyclopropylacetamide](/img/structure/B2758317.png)
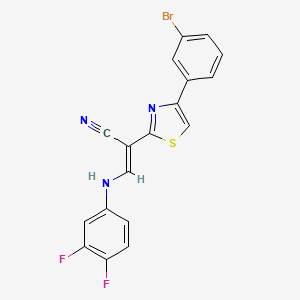
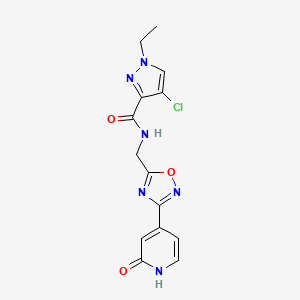

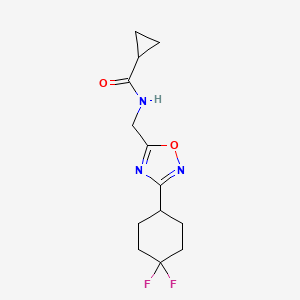
![methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate](/img/structure/B2758324.png)